molecular formula C14H17BrN2O3 B1421126 Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate CAS No. 1171919-95-1

Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate

Cat. No. B1421126
M. Wt: 341.2 g/mol
InChI Key: RGHUFWUEXYUPNE-AATRIKPKSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Molecular Interactions

  • Methyl-3-(2-chloroquinolin-3-yl)acrylates, related to the compound , have been utilized in the efficient synthesis of benzo[b][1,8]naphthyridine‐3‐carboxylic methyl esters, highlighting their potential in complex organic syntheses (Nithyadevi & Rajendran, 2006).
  • Research indicates that methyl acrylates can be involved in reactions like the Baylis-Hillman reaction, which are significant in synthetic chemistry. Such reactions have been conducted in polar solvents like water and formamide, suggesting the versatility of methyl acrylates in different chemical environments (Aggarwal et al., 2002).

Polymer and Material Science

  • Methyl acrylates have been studied for their use in polymer science, such as in the formation of poly(3-thiophen-3-yl-acrylic acid methyl ester), a new polythiophene derivative. This research is crucial for understanding the properties of polymers and their applications in various fields (Bertran et al., 2007).
  • Further, the kinetics and structural analyses of polymerization processes involving methyl acrylates, such as in the polymerization of methyl acrylate (MA) in different solvents, provide insights into the development of new polymeric materials (Nguyen et al., 2012).

Applications in Organic Electronics

  • Methyl acrylates have shown potential in the field of organic electronics, particularly in the design of organic sensitizers for solar cell applications. The development of novel organic sensitizers with specific structural configurations involving methyl acrylates demonstrates their significance in renewable energy technologies (Kim et al., 2006).

Environmental Applications

  • Research has also explored the environmental applications of methyl acrylates, such as in the removal of methyl acrylate waste gases using biotrickling filters. This study contributes to our understanding of waste gas treatment and environmental protection (Wu et al., 2016).

Future Directions

The future directions for the study and application of “Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate” are not provided in the search results .

properties

IUPAC Name

methyl (E)-3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)13(19)17-10-7-9(8-16-12(10)15)5-6-11(18)20-4/h5-8H,1-4H3,(H,17,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHUFWUEXYUPNE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=C/C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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